Proansamitocin

Antiproliferative Activity Cancer Cell Lines Biosynthetic Intermediate

Proansamitocin is a 19-membered macrolactam that serves as the first cyclized biosynthetic intermediate on the pathway from linear polyketide assembly to the highly potent antitumor maytansinoids ansamitocin P-3 (AP-3) and related congeners. Unlike its downstream, fully decorated analog AP-3—which exhibits picomolar antiproliferative activity against multiple cancer cell lines—proansamitocin itself is devoid of measurable cytotoxicity, a property that uniquely positions it as a non-toxic precursor for chemoenzymatic derivatization and mutasynthetic engineering.

Molecular Formula C25H33NO6
Molecular Weight 443.5 g/mol
Cat. No. B1237151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProansamitocin
Molecular FormulaC25H33NO6
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1C=C(C(CC(=O)NC2=CC(=CC(=C2)CC(=CC=CC(C(=O)CC1O)OC)C)O)O)C
InChIInChI=1S/C25H33NO6/c1-15-6-5-7-24(32-4)23(30)13-21(28)16(2)9-17(3)22(29)14-25(31)26-19-10-18(8-15)11-20(27)12-19/h5-7,9-12,16,21-22,24,27-29H,8,13-14H2,1-4H3,(H,26,31)/b7-5+,15-6+,17-9+/t16-,21-,22-,24+/m0/s1
InChIKeyYGIOUPVSUFMGBC-DTHPZREMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proansamitocin: The Inactive Macrocyclic Gateway to Maytansinoid Anticancer Agents


Proansamitocin is a 19-membered macrolactam that serves as the first cyclized biosynthetic intermediate on the pathway from linear polyketide assembly to the highly potent antitumor maytansinoids ansamitocin P-3 (AP-3) and related congeners [1]. Unlike its downstream, fully decorated analog AP-3—which exhibits picomolar antiproliferative activity against multiple cancer cell lines—proansamitocin itself is devoid of measurable cytotoxicity, a property that uniquely positions it as a non-toxic precursor for chemoenzymatic derivatization and mutasynthetic engineering [2]. Its molecular formula is C25H33NO6 (MW 443.5 g/mol), and it is produced by the actinomycete Actinosynnema pretiosum via a modular type I polyketide synthase followed by macrolactamization catalyzed by an ansamycin amide synthase [1].

Why Proansamitocin Cannot Be Replaced by Ansamitocin P-3 or Maytansine in Biosynthetic or Chemoenzymatic Workflows


Proansamitocin occupies a singular node in the maytansinoid biosynthetic grid: it is the last intermediate before the post-polyketide synthase (post-PKS) tailoring cascade installs chlorine, methyl, carbamoyl, and epoxide modifications that confer picomolar cytotoxicity [1]. Attempting to substitute proansamitocin with the fully mature antitumor agent AP-3 or the plant-derived maytansine defeats the purpose of pathway engineering, as these end-products cannot be processed by the downstream tailoring enzymes (Asm12, Asm21, Asm10) that accept only early macrocyclic intermediates [2]. Conversely, the linear seco-proansamitocin precursors are plagued by dehydration, retro-aldol cleavage, and double-bond isomerization, making the cyclized proansamitocin scaffold the only stable gateway for mutasynthetic diversification [3]. This unique position—post-cyclization yet pre-tailoring—makes proansamitocin irreplaceable for any researcher aiming to interrogate or exploit the ansamitocin biosynthetic machinery.

Quantitative Evidence Differentiating Proansamitocin from Its Closest Analogs


Proansamitocin Is Devoid of Antiproliferative Activity, Unlike Picomolar-Potent Ansamitocin P-3

Proansamitocin was explicitly tested for antiproliferative activity against cultured human tumor cell lines and showed no measurable effect, confirming its status as a non-toxic biosynthetic intermediate [1]. In stark contrast, the fully tailored downstream product ansamitocin P-3 (AP-3) exhibits IC50 values of 20±3 pM (MCF-7), 50±0.5 pM (HeLa), 140±17 pM (EMT-6/AR1), and 150±1.1 pM (MDA-MB-231) . This activity gap of at least five orders of magnitude means that any assay detecting cytotoxicity when using proansamitocin is indicative of contamination by downstream ansamitocins, not intrinsic activity of the compound.

Antiproliferative Activity Cancer Cell Lines Biosynthetic Intermediate

Dechloroansamitocin P-3 Derived from Proansamitocin Shows Single-Digit pg/mL IC50 but with Altered Cell-Line Selectivity vs. AP-3

When synthetic proansamitocin was fed to an AHBA-blocked mutant of A. pretiosum (HGF073), the resulting metabolite dechloroansamitocin P-3 (compound 22) displayed strong antiproliferative activity with IC50 values down to 10 pg/mL [1]. Direct comparison with AP-3 across six human cancer cell lines revealed that dechloroansamitocin P-3 is approximately 3- to 8-fold less potent, with IC50 values of 0.5 ng/mL (KB-3-1), 0.01 ng/mL (U-937), 0.08 ng/mL (PC-3), 0.25 ng/mL (A-431), 9 ng/mL (A-498), and 0.1 ng/mL (SK-OV-3), versus AP-3 values of 0.11, 0.0035, 0.035, 0.05, 1.1, and 0.03 ng/mL, respectively [2]. The chlorine atom at C-19 of AP-3 therefore contributes a 3–8 fold potency enhancement across most cell lines, except A-498 where the difference is ~8-fold.

Dechloroansamitocin Mutasynthesis Structure-Activity Relationship

19-Deschloro-20-demethoxy-AP-3 (Compound 18) Shows Equal or Superior Potency to AP-3 in Cervix and Prostate Carcinoma

The proansamitocin-derived macrolactam 18 (19-deschloro-20-demethoxy-AP-3) was tested head-to-head against AP-3 across six cell lines and demonstrated very strong activity in the pg/mL range against all lines tested [1]. Notably, 18 exhibited higher potency than AP-3 against cervix carcinoma (KB-3-1: IC50 = 0.022 ng/mL for 18 vs. 0.11 ng/mL for AP-3, a 5-fold improvement) and prostate carcinoma (PC-3: IC50 = 0.020 ng/mL for 18 vs. 0.035 ng/mL for AP-3, a 1.75-fold improvement), while showing comparable activity against ovarian (SK-OV-3: 0.040 vs. 0.030), epidermoid (A-431: 0.080 vs. 0.050), and lung carcinoma (A-549: 0.095 vs. 0.095) [1]. The only cell line where 18 was less potent was U-937 lymphoma (0.015 vs. 0.0035 ng/mL). The IC50 against primary human fibroblasts was 3.0 ng/mL.

Macrolactam Derivative Antiproliferative Chemoenzymatic Synthesis

Proansamitocin Is an Essential Branch-Point Intermediate for Generating Novel Macrolactam Libraries via Mutasynthesis

A multiblocked A. pretiosum mutant (ΔAHBA, Δasm12, Δasm21) that cannot chlorinate or carbamoylate the macrolactam core accumulates proansamitocin and its derivatives as the major products [1]. When this strain is supplemented with synthetic AHBA analogs (mutasynthons), it produces new proansamitocin derivatives—including the first ring-expanded maytansin macrolactone—that can subsequently be semisynthetically elaborated into compounds inaccessible by total synthesis or fermentation of wild-type strains [1]. This platform has been validated with nanoparticle-antibiotic conjugates for selective drug release upon inductive heating [2]. No other maytansinoid intermediate supports this breadth of downstream diversification, as later intermediates already carry tailoring modifications that restrict enzymatic processing.

Mutasynthesis Natural Product Diversification Ansamycin Antibiotics

High-Value Application Scenarios for Proansamitocin Based on Verified Differential Evidence


Non-Toxic Negative Control for Maytansinoid Mode-of-Action Studies

Because proansamitocin is a macrocyclic lactam with zero antiproliferative activity, it serves as an ideal negative control in tubulin polymerization assays, cytotoxicity screens, and target-engagement studies where the readout is microtubule disruption. Researchers can confidently attribute any observed activity in proansamitocin-treated samples to contaminating ansamitocins rather than the core scaffold itself [1].

Chemoenzymatic Synthesis of Tailored Maytansinoid Payloads for Antibody-Drug Conjugates (ADCs)

The demonstration that seco-proansamitocin can be cyclized and further processed to derivatives with equal or superior potency to AP-3 (e.g., compound 18 showing 5-fold higher activity against KB-3-1 cervix carcinoma cells) validates proansamitocin as a starting point for creating ADC payloads with deliberately altered selectivity profiles. This is directly supported by the 2010 ChemBioChem head-to-head data [2].

Biosynthetic Pathway Engineering and Titer Improvement in A. pretiosum

Proansamitocin is the intermediate that accumulates when post-PKS tailoring is blocked, enabling the systematic identification of rate-limiting steps. Feeding experiments with 19-chloroproansamitocin identified 3-O-acylation and N-methylation as bottlenecks, leading to engineering strategies that achieved a 5-fold AP-3 titer increase (from 42±2 mg/L to 246±6 mg/L) [3]. Procuring proansamitocin is essential for labs conducting similar metabolic engineering studies.

Construction of Mutasynthetic Macrolactam Libraries for Drug Discovery

The multiblocked A. pretiosum mutant (ΔAHBA, Δasm12, Δasm21) converts synthetic AHBA analogs into novel proansamitocin derivatives, including the first ring-expanded maytansin macrolactone. This mutasynthetic platform, validated in the 2020 ChemBioChem report, provides access to chemical space that is inaccessible via total synthesis or fermentation of wild-type strains, making proansamitocin a strategic procurement for natural-product-based drug discovery groups [4].

Quote Request

Request a Quote for Proansamitocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.